REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[NH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][C:5]=1[N+:14]([O-])=O>C(#N)C.[Pt]>[CH3:1][N:2]([CH3:17])[NH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][C:5]=1[NH2:14]
|
Name
|
|
Quantity
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5.33 g
|
Type
|
reactant
|
Smiles
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CN(NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-])C
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Name
|
|
Quantity
|
125 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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0.45 g
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Type
|
catalyst
|
Smiles
|
[Pt]
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Type
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CUSTOM
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Details
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the mixture was shaken under an atmosphere of hydrogen (3.8×105 Pa)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a pad of CELITE
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Type
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FILTRATION
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Details
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filter agent
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Type
|
WASH
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Details
|
rinsed with 80:20 acetonitrile
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The resulting oil was dissolved in CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(NC1=C(C=NC2=CC=CC=C12)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |